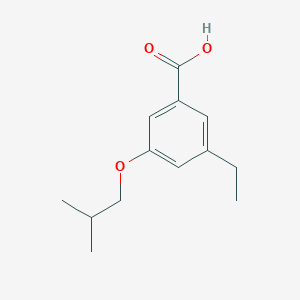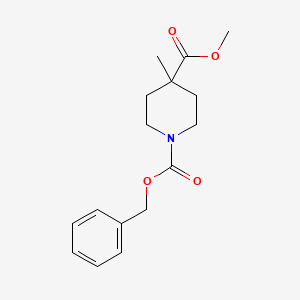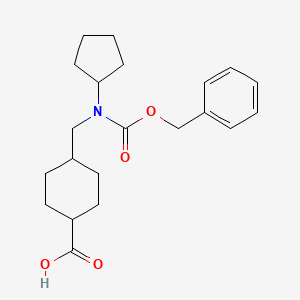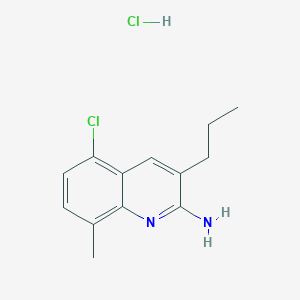
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.19 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-8-methylquinoline and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives with different alkyl chains.
Substitution: Compounds with substituted functional groups, such as hydroxyl or alkyl groups.
科学的研究の応用
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
2-Amino-5-chloro-8-methylquinoline: Lacks the propyl group, leading to different chemical properties.
2-Amino-5-chloro-3-propylquinoline: Lacks the methyl group, affecting its reactivity and applications.
2-Amino-8-methyl-3-propylquinoline: Lacks the chlorine atom, resulting in different substitution reactions.
Uniqueness
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
特性
CAS番号 |
1170917-31-3 |
|---|---|
分子式 |
C13H16Cl2N2 |
分子量 |
271.18 g/mol |
IUPAC名 |
5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |
InChIキー |
SGELCUCZGZPPTG-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


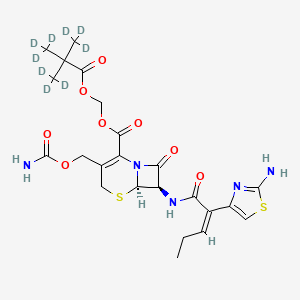


![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)

![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
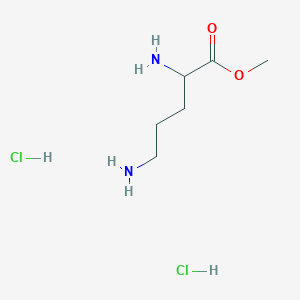

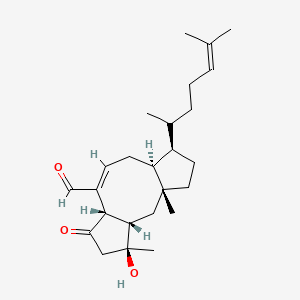
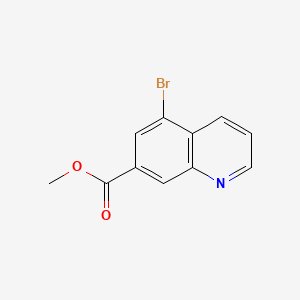
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
